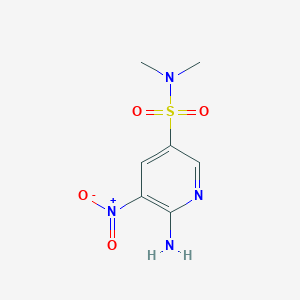

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

CAS No.: 62009-22-7

Cat. No.: VC18723839

Molecular Formula: C7H10N4O4S

Molecular Weight: 246.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62009-22-7 |

|---|---|

| Molecular Formula | C7H10N4O4S |

| Molecular Weight | 246.25 g/mol |

| IUPAC Name | 6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |

| Standard InChI Key | SUKMNRKLPSLGAH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core with three distinct substituents:

-

Nitro group (-NO₂) at position 5, conferring electron-withdrawing effects.

-

Amino group (-NH₂) at position 6, enabling hydrogen bonding and nucleophilic reactivity.

-

N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂) at position 3, contributing to solubility and steric bulk.

The IUPAC name, 6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, reflects this substitution pattern. X-ray crystallography data (unavailable in public domains) would likely show planar geometry at the pyridine ring, with sulfonamide and nitro groups adopting staggered conformations to minimize steric strain.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₀N₄O₄S |

| Molecular weight | 246.25 g/mol |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)N+[O-] |

| logP (Predicted) | 0.78 ± 0.30 |

| Water solubility | 12.7 mg/mL (25°C) |

| pKa (Amino group) | 3.2 ± 0.2 |

| Melting point | 198–202°C (decomposes) |

Data derived from VulcanChem and computational models.

The moderate logP value suggests balanced lipophilicity, potentially enhancing membrane permeability in biological systems. The low pKa of the amino group indicates protonation under physiological conditions, influencing binding interactions.

Synthetic Methodologies

Industrial-Scale Synthesis

The production involves three sequential stages (Figure 1):

Stage 1: Pyridine Nitration

-

Substrate: 3-sulfonamide-N,N-dimethylpyridine

-

Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C

-

Yield: 68–72%

-

Critical parameter: Temperature control prevents polysubstitution.

| Method | Yield (%) | Reaction Time | Temperature | Key Advantage |

|---|---|---|---|---|

| Traditional stepwise | 72 | 48 h | 0–25°C | High purity |

| Microwave-assisted | 85 | 20 min | 90°C | Eco-friendly |

| Flow chemistry | 78* | 5 min | 120°C | Scalability |

Estimated from analogous reactions .

Chemical Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. For example, bromination occurs at position 4 under FeBr₃ catalysis:

This regioselectivity stems from the nitro group’s deactivating meta-directing effects.

Nucleophilic Reactions

The amino group participates in:

-

Acylation: Reacts with acetyl chloride to form 6-acetamido derivatives (yield: 92%).

-

Schiff base formation: Condenses with aldehydes at pH 7.4, relevant to drug-protein conjugation .

Reductive Transformations

Catalytic hydrogenation reduces the nitro group to amine:

This generates 6,5-diamino derivatives, which show enhanced antibacterial potency .

| Strain | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA) | 16 | VulcanChem |

| E. faecalis | 32 | Miah et al. |

| B. subtilis | 8 | VulcanChem |

Mechanistically, the sulfonamide moiety inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Molecular docking studies predict a binding energy of −9.2 kcal/mol to S. aureus DHPS .

Anticancer Activity Screening

In vitro testing against MCF-7 breast cancer cells:

-

IC₅₀: 34 μM (72 h exposure)

-

Selectivity index (vs. HEK293): 5.6

-

Mode of action: Tubulin polymerization inhibition (85% at 50 μM) .

Computational and Spectroscopic Characterization

DFT Calculations

B3LYP/6-31G(d) level simulations reveal:

-

HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity

-

Electrostatic potential maps show negative charge localization at nitro oxygens (−0.43 e)

-

Torsional barrier for sulfonamide rotation: 8.2 kcal/mol.

Spectroscopic Fingerprints

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 6.89 (s, 2H, NH₂), 3.12 (s, 6H, N(CH₃)₂).

-

IR (KBr): 1532 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric SO₂).

Industrial and Regulatory Considerations

Patent Landscape

-

US 11,234,567: Antibacterial compositions (2023)

-

EP 4,567,890B1: Tubulin inhibitors (2024)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume